(S)-3-Amino-4,4-diphenylbutanoic acid hydrochloride
Description
(S)-3-Amino-4,4-diphenylbutanoic acid hydrochloride (CAS: 332062-01-8) is a chiral amino acid derivative with the molecular formula C₁₆H₁₈ClNO₂ and a molecular weight of 291.77–291.78 . It is structurally characterized by a diphenyl-substituted butanoic acid backbone and an (S)-configured amine group.
Key properties include:
Properties
IUPAC Name |
(3S)-3-amino-4,4-diphenylbutanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2.ClH/c17-14(11-15(18)19)16(12-7-3-1-4-8-12)13-9-5-2-6-10-13;/h1-10,14,16H,11,17H2,(H,18,19);1H/t14-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLDRTLSHQUFBA-UQKRIMTDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(CC(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)[C@H](CC(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-4,4-diphenylbutanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor such as benzyl cyanide.
Hydrolysis: The nitrile group is hydrolyzed to form the corresponding carboxylic acid.
Amination: The carboxylic acid is then subjected to amination to introduce the amino group.
Resolution: The racemic mixture is resolved to obtain the (S)-enantiomer.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of efficient catalysts, high-yield reaction conditions, and continuous flow processes to ensure consistent quality and purity.
Types of Reactions:
Oxidation: The amino group can undergo oxidation to form the corresponding imine or nitrile.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving electrophiles like halogens or nitro groups.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
(S)-3-amino-4,4-diphenylbutanoic acid is extensively used as a chiral ligand in asymmetric synthesis. Its unique structure allows it to facilitate reactions that produce enantiomerically pure compounds. This application is crucial in the development of pharmaceuticals where chirality can significantly affect drug efficacy and safety.
Biology
Research indicates that (S)-3-amino-4,4-diphenylbutanoic acid has potential biological activity:
- It acts as a building block for bioactive molecules.
- Studies have shown its interactions with various biomolecules, which may lead to novel therapeutic applications.
Medicine
The compound is under investigation for its role in drug formulation and development:
- It has been explored as a precursor for chiral drugs that target specific biological pathways.
- Its ability to form stable complexes with biological targets enhances its potential as a therapeutic agent.
Industry
In industrial settings, (S)-3-amino-4,4-diphenylbutanoic acid is utilized in the production of specialty chemicals and fine pharmaceuticals. Its role as an intermediate in synthetic pathways contributes to the efficiency and effectiveness of chemical manufacturing processes.
Case Study 1: Solar Cell Applications
A recent study highlighted the use of (S)-3-amino-4,4-diphenylbutanoic acid hydrochloride as an additive in perovskite solar cells. The study demonstrated that incorporating this compound improved the crystal grain order and enhanced the power conversion efficiency from 18.90% to 21.02%. The mechanism involved the passivation of defects at grain boundaries, which stabilized the device and reduced ion migration .
Case Study 2: Neuropharmacological Research
Research has indicated that (S)-3-amino-4,4-diphenylbutanoic acid may have therapeutic effects in treating neurological disorders. Its chiral nature allows it to interact selectively with neurotransmitter receptors, potentially leading to new treatments for conditions such as anxiety and depression .
Data Table: Comparison of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Chemistry | Chiral ligand in asymmetric synthesis | Facilitates production of enantiomerically pure compounds |
| Biology | Building block for bioactive molecules | Interacts with biomolecules; potential therapeutic roles |
| Medicine | Drug formulation precursor | Investigated for chiral drug development |
| Industry | Specialty chemicals production | Enhances efficiency in chemical manufacturing |
Mechanism of Action
The mechanism of action of (S)-3-Amino-4,4-diphenylbutanoic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in neurotransmission.
Pathways: It can modulate signaling pathways related to neuronal function and synaptic plasticity.
Comparison with Similar Compounds
Enantiomeric Pair: (R)-Isomer
The (R)-enantiomer (R)-3-Amino-4,4-diphenylbutanoic acid hydrochloride (CAS: 332062-03-0) shares identical molecular weight and formula but differs in stereochemistry. Enantiomeric purity is critical in drug development, as biological systems often exhibit stereoselective responses. For example, the (S)-form may bind preferentially to specific enzyme active sites, while the (R)-form could be inactive or exhibit off-target effects .
Fluorinated Analog: (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Hydrochloride
CAS: 1217809-78-3 Molecular Formula: C₁₀H₁₀F₃NO₂·HCl Molecular Weight: ~282.65 (estimated)
The trifluorophenyl group enhances polarity and metabolic stability, making this analog suitable for imaging applications .
Methyl-Substituted Analog: (S)-3-Amino-4-(2-methylphenyl)butanoic Acid Hydrochloride
CAS: 270062-89-0 Molecular Formula: C₁₁H₁₄ClNO₂ Molecular Weight: ~235.69
The methyl group reduces steric hindrance, improving compatibility with solid-phase peptide synthesis protocols .
Ester Derivatives: Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride
CAS: Not explicitly listed (patent compound) Molecular Formula: C₈H₁₈ClNO₂ Synthesis: Involves hydrochloric acid-mediated deprotection in dioxane .
Esterification enhances membrane permeability, making this derivative useful in prodrug design .
Commercial and Research Considerations
- Pricing : The target compound is priced at ¥60,000 (250 mg) and ¥153,000 (1 g) in Japan, while CymitQuimica lists it as "To inquire" . Fluorinated and methyl-substituted analogs are typically more affordable due to simpler synthesis.
- Synthesis Challenges : The diphenyl groups in the target compound complicate purification, requiring advanced chromatographic techniques . Fluorinated analogs benefit from straightforward halogenation protocols .
Biological Activity
(S)-3-Amino-4,4-diphenylbutanoic acid hydrochloride, also known as (S)-3-amino-4-phenylbutyric acid hydrochloride, has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Overview
This compound is a beta-amino acid characterized by its chiral center and two phenyl groups. Its molecular formula is with a molecular weight of approximately 253.72 g/mol. The compound is soluble in water, making it suitable for various biological applications.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and its role as a GABA(B) receptor agonist. This mechanism can lead to various physiological effects:
- Neurotransmission Modulation: The compound may enhance GABAergic transmission, which can have anxiolytic and anticonvulsant effects.
- Inhibition of Dipeptidyl Peptidase IV (DPP-IV): Research indicates that derivatives of this compound can act as DPP-IV inhibitors, which are beneficial in managing type 2 diabetes by increasing incretin levels and improving insulin sensitivity .
1. Anticonvulsant Effects
Studies have shown that this compound exhibits anticonvulsant properties, potentially useful for treating epilepsy. Its mechanism involves modulating GABA receptors, leading to increased inhibitory neurotransmission .
2. Anxiolytic Properties
The compound has been investigated for its anxiolytic effects in animal models. It appears to reduce anxiety-like behaviors by enhancing GABAergic activity in the central nervous system .
3. Diabetes Management
As a DPP-IV inhibitor, this compound shows promise in regulating blood glucose levels. Its ability to prolong the action of incretin hormones can help improve glycemic control in diabetic patients .
Case Studies
Several case studies highlight the efficacy of this compound in various therapeutic contexts:
Research Findings
Recent research has focused on the structural modifications of this compound to enhance its pharmacological properties:
Q & A
Q. What are the key steps in synthesizing (S)-3-amino-4,4-diphenylbutanoic acid hydrochloride, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves sequential protection/deprotection and salt formation. For example, a Boc-protected intermediate (e.g., Boc-(S)-3-amino-4,4-diphenylbutanoic acid) is treated with hydrochloric acid in dioxane to yield the hydrochloride salt. Critical parameters include:
- Reagent stoichiometry : A 1:4 molar ratio of intermediate to HCl ensures complete deprotection .
- Solvent choice : Dioxane is preferred for its ability to dissolve both polar and non-polar intermediates.
- Purification : Concentration under reduced pressure yields the hydrochloride salt with >95% purity.
- Yield optimization : Stirring at room temperature for 1 hour minimizes side reactions .
Q. How is the enantiomeric purity of this compound validated?
Methodological Answer: Chiral HPLC or NMR analysis is used. For example:
- Chiral HPLC : Use a Chiralpak® column with a hexane/isopropanol mobile phase (85:15 v/v) to resolve (S)- and (R)-enantiomers. Retention time differences ≥2 minutes confirm purity .
- 1H-NMR : Key signals include δ 9.00 (broad singlet, NH₃⁺) and δ 3.79 (methoxy group in intermediates), with absence of diastereomeric splitting indicating >99% enantiomeric excess .
Q. What analytical techniques are used for structural characterization?
Methodological Answer:
- 1H-NMR : DMSO-d6 resolves aromatic protons (δ 7.2–7.5, diphenyl groups) and the α-proton (δ 3.86–3.89, chiral center) .
- Mass spectrometry : ESI-MS confirms the molecular ion peak at m/z 255.32 (free base) and 291.78 (hydrochloride) .
- Melting point : The hydrochloride salt melts at 208–210°C, distinguishing it from the free base (mp 200–203°C) .
Advanced Research Questions
Q. How can enantiomeric impurities be minimized during synthesis?
Methodological Answer:
- Chiral auxiliaries : Use Boc-protected intermediates (e.g., Boc-(S)-3-amino-4,4-diphenylbutanoic acid) to enforce stereochemical control during coupling reactions .
- Crystallization-induced asymmetric transformation : Recrystallize the hydrochloride salt from ethanol/water (3:1 v/v) to preferentially isolate the (S)-enantiomer .
- Kinetic resolution : Employ enzymes like lipases to hydrolyze undesired (R)-enantiomers in racemic mixtures .
Q. How does the hydrochloride salt form impact solubility and stability in biological assays?
Methodological Answer:
- Solubility : The hydrochloride salt increases aqueous solubility (e.g., 25 mg/mL in PBS at pH 7.4) compared to the free base (<5 mg/mL) .
- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) show <2% degradation, validated via HPLC with a C18 column (gradient: 0.1% TFA in H₂O/ACN) .
- Bioavailability : Salt formation enhances intestinal absorption in rodent models, with Cₘₐ₃₃₃ values 2.5× higher than the free base .
Q. What strategies resolve contradictions in reported CAS numbers for stereoisomers?
Methodological Answer:
- Database cross-referencing : Confirm CAS 332062-01-8 for the (S)-enantiomer hydrochloride and CAS 332062-03-0 for the (R)-enantiomer using Reaxys or SciFinder .
- Stereochemical verification : Compare optical rotation values: (S)-enantiomer, [α]²⁵D = +34.5° (c=1, MeOH); (R)-enantiomer, [α]²⁵D = -34.2° .
Q. How are metabolic byproducts identified in pharmacokinetic studies?
Methodological Answer:
- In vitro incubation : Use liver microsomes (human or rat) with NADPH cofactor. Analyze metabolites via LC-MS/MS (Q-TOF) in positive ion mode.
- Major metabolites : N-acetylated and hydroxylated derivatives (e.g., m/z 297.35 and 313.38) are detected after 2-hour incubation .
- Enzyme inhibition assays : Co-incubate with CYP3A4 inhibitors (ketoconazole) to identify enzyme-specific pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
